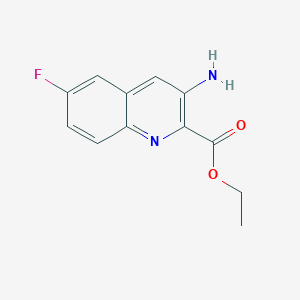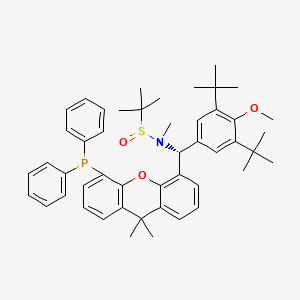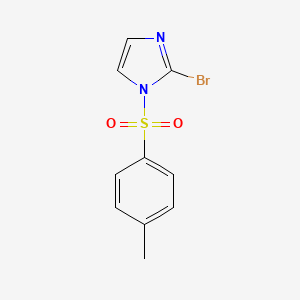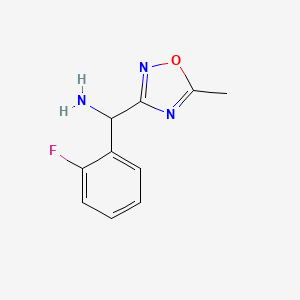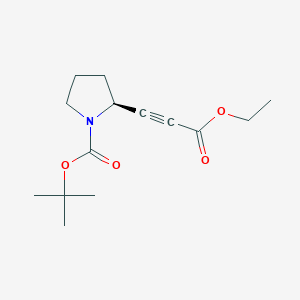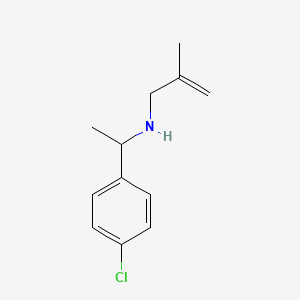
n-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine is an organic compound characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a methylprop-2-en-1-amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine typically involves the reaction of 4-chlorophenyl ethylamine with methylprop-2-en-1-amine under specific conditions. One common method includes the use of a catalyst such as piperidine to facilitate the reaction . The reaction is carried out in a solvent like diethyl ether, and the product is isolated through standard extraction and purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Industrial methods often employ automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-Propionitrile Chlorphine: Structurally similar, used as an analytical reference standard.
Indole Derivatives: Share similar biological activities and applications.
Uniqueness
N-(1-(4-Chlorophenyl)ethyl)-2-methylprop-2-en-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H16ClN |
|---|---|
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
N-[1-(4-chlorophenyl)ethyl]-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C12H16ClN/c1-9(2)8-14-10(3)11-4-6-12(13)7-5-11/h4-7,10,14H,1,8H2,2-3H3 |
Clave InChI |
OJMIBXILIZBWCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)Cl)NCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




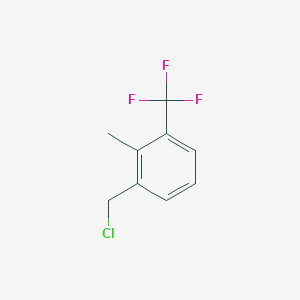

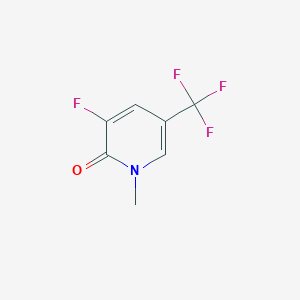
![3-(tert-Butyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13658862.png)
